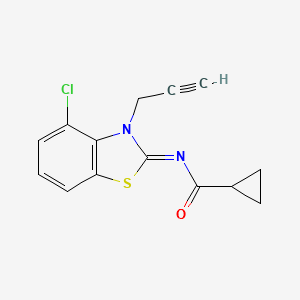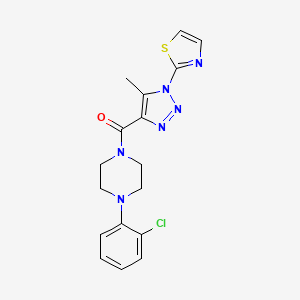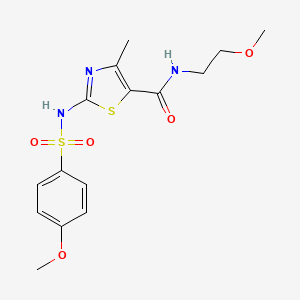![molecular formula C12H13ClN4O2 B2999762 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899985-22-9](/img/structure/B2999762.png)
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, also known as CPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of phthalazinone and has been shown to possess a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Chemical Properties
The compound 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, due to its structural complexity and potential reactivity, has been explored in various synthetic pathways and chemical reactions. Studies have shown that derivatives of this compound, particularly those related to urea and phthalazine structures, have been synthesized to explore their chemical properties and potential applications. For instance, derivatives like 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells, indicating their potential in anticancer research (Gaudreault et al., 1988).
Antitumor and Immunomodulating Activities
Research has also delved into the antitumor activities of compounds structurally similar to 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea. Certain derivatives have shown significant antiproliferative effects on various cancer cell lines, suggesting their utility as anticancer agents (Motohashi et al., 1996). Moreover, immunomodulating activities have been observed in similar compounds, where they have shown to influence cellular cytotoxicity and lymphocyte transformation, pointing towards their potential use in modulating immune responses (Petri et al., 1996).
Metabolic and Mechanistic Studies
Further research includes metabolic and mechanistic studies of related compounds to understand their bioactivity and interaction with biological systems. For example, studies on the metabolism of similar chloroethyl-nitrosoureas by liver microsomes have provided insights into their metabolic pathways and potential toxicities (May et al., 1979). These studies contribute to a better understanding of the pharmacokinetics and pharmacodynamics of such compounds.
properties
IUPAC Name |
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c13-5-6-14-12(19)15-7-10-8-3-1-2-4-9(8)11(18)17-16-10/h1-4H,5-7H2,(H,17,18)(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVIFIFVGNYJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)

![N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2999683.png)
![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2999684.png)




![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2999694.png)
![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2999698.png)

